Product packaging for 2-Chloro-1,4-phenylenediaminium(Cat. No.:)

2-Chloro-1,4-phenylenediaminium

Cat. No.: B1225994
M. Wt: 144.6 g/mol
InChI Key: MGLZGLAFFOMWPB-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,4-phenylenediaminium is the protonated form of 2-chloro-1,4-phenylenediamine, a specialized chemical compound that serves as a crucial intermediate in various industrial and academic applications. innospk.comnih.gov The parent compound, 2-chloro-1,4-phenylenediamine, is a diamine derivative of benzene (B151609) with the chemical formula C6H7ClN2. ontosight.aiebi.ac.uk Its structure, featuring a chlorine atom and two amino groups on a benzene ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. innospk.com The diamine is a conjugate base of the this compound cation. nih.gov This cation is an organic ion formed by the protonation of the two amino groups of the parent diamine. ebi.ac.uk The compound is frequently handled and studied in its salt form, such as 2-chloro-1,4-phenylenediamine sulfate (B86663), which is an arylammonium sulfate salt. nih.govguidechem.com

The historical significance of 2-chloro-1,4-phenylenediamine is notably linked to the dye industry, where it has been known by names such as Ursol Brown O and C.I. 76065. nih.govcymitquimica.com Its utility as a dye and a pigment intermediate is a primary application, contributing to the production of stable and vibrant colorants for textiles and cosmetics. innospk.com

In the realm of organic synthesis, the compound is a valuable precursor. Various methods for its preparation and purification have been developed to meet high-purity requirements for specific applications. Synthesis routes include the reduction and acidification of o-chloro-p-nitroaniline guidechem.com or a multi-step process starting from 2,5-dichloroaniline, which is converted to an azo-compound and then reduced. google.com Purification techniques, such as recrystallization from toluene (B28343), have been optimized to achieve a purity of at least 99.5%, which is critical for its use as a monomer in the production of high-performance materials. google.com This high-purity grade is particularly important for synthesizing heat-resistant and flame-retardant aramid fibers with improved characteristics. google.com

The molecular structure of the base compound, 2-chloro-1,4-phenylenediamine, consists of a benzene ring substituted with two amino (-NH2) groups at positions 1 and 4, and a chlorine atom at the 2-position. ontosight.ai As a Brønsted base, this organic amino compound is capable of accepting a proton (a hydron). ebi.ac.uk

Protonation of the two amino groups leads to the formation of the this compound cation. ebi.ac.uk This cation is the conjugate acid of 2-chloro-1,4-phenylenediamine. ebi.ac.ukebi.ac.uk This cationic form is typically found in the compound's various salts, such as the sulfate salt, which is formed by combining the diamine with sulfuric acid. nih.gov The properties of the neutral base are crucial for its reactivity and applications.

Table 1: Physicochemical Properties of 2-Chloro-1,4-phenylenediamine

PropertyValueSource(s)
Molecular Formula C6H7ClN2 innospk.comnih.gov
Molecular Weight 142.58 g/mol nih.gov
Appearance White to gray to brown powder or crystal cymitquimica.comtcichemicals.com
Melting Point 62-66 °C innospk.com
Boiling Point 287.9±20.0 °C at 760 mmHg innospk.com
Density 1.3±0.1 g/cm³ innospk.com
IUPAC Name 2-chlorobenzene-1,4-diamine nih.govebi.ac.uk
CAS Number 615-66-7 innospk.comnih.gov

The academic and industrial relevance of 2-chloro-1,4-phenylenediamine and its protonated form stems from their role as versatile building blocks. Research has demonstrated their application as intermediates in the synthesis of a variety of organic molecules, including dyes, pigments, and pharmaceuticals. ontosight.aiontosight.ai

Current research continues to explore its utility in materials science. It is employed in the production of rubber chemicals, such as antioxidants, and has been used to synthesize polyurethane foams and as a curing agent for epoxy resins. ontosight.ai Its application as a monomer for producing high-strength, heat-resistant fibers highlights its importance in developing advanced polymers. google.com Furthermore, the compound and its derivatives are subjects of study in chemical synthesis, for instance, in investigations into the teratogenic potential of oxidative dyes and in carcinogenicity bioassays to understand the properties of this class of compounds. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClN2+2 B1225994 2-Chloro-1,4-phenylenediaminium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClN2+2

Molecular Weight

144.6 g/mol

IUPAC Name

(4-azaniumyl-2-chlorophenyl)azanium

InChI

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2/p+2

InChI Key

MGLZGLAFFOMWPB-UHFFFAOYSA-P

SMILES

C1=CC(=C(C=C1[NH3+])Cl)[NH3+]

Canonical SMILES

C1=CC(=C(C=C1[NH3+])Cl)[NH3+]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Chemistry of 2 Chloro 1,4 Phenylenediaminium

Synthetic Pathways to 2-Chloro-1,4-phenylenediaminium Salts

The preparation of this compound salts fundamentally involves the synthesis of the 2-chloro-1,4-phenylenediamine base, followed by its conversion to a salt.

Multi-step Organic Synthesis Approaches

The synthesis of 2-chloro-1,4-phenylenediamine often requires a multi-step approach to ensure the correct placement of the chloro and amino groups on the benzene (B151609) ring. A significant challenge in the direct chlorination of 1,4-phenylenediamine is the high reactivity of the amino groups, which are strong activating groups and can lead to undesired side reactions and polymerization.

To circumvent these issues, a common strategy involves the use of protecting groups. utdallas.edu The amino groups can be "protected," for example, through acetylation to form an amide. This amide group is less reactive than the amine, allowing for more controlled subsequent reactions. A plausible synthetic sequence is as follows:

Protection: The starting material, p-phenylenediamine, is treated with an acetylating agent (like acetic anhydride) to form N,N'-diacetyl-p-phenylenediamine. This deactivates the strong electron-donating character of the amino groups.

Chlorination: The protected intermediate is then subjected to electrophilic aromatic substitution using a chlorinating agent. The acetyl groups direct the substitution and prevent over-chlorination or oxidation.

Deprotection: The final step involves the hydrolysis of the acetyl groups, typically under acidic or basic conditions, to regenerate the amine functionalities, yielding the target molecule, 2-chloro-1,4-phenylenediamine. utdallas.edu

Alternative strategies, such as those involving diazonium salt coupling followed by reduction, are also employed in the synthesis of related aromatic diamines and can be adapted for this purpose. google.com

Regioselective Chlorination Strategies

Achieving high regioselectivity—the preferential chlorination at the position ortho to an amino group over the electronically favored para position—is a major synthetic challenge. nsf.gov Modern organic chemistry has developed sophisticated catalytic systems to control the outcome of such reactions.

One advanced method utilizes a Lewis basic selenoether catalyst for the ortho-selective electrophilic chlorination of anilines. This catalytic system can achieve excellent regioselectivity with ortho/para ratios exceeding 20:1, a significant improvement over uncatalyzed reactions which heavily favor the para product. nsf.gov

A more recent and highly efficient strategy involves palladaelectro-catalyzed chlorination. This method uses a palladium catalyst in an undivided electrochemical cell with ethyl chloroformate as the chlorine source. diva-portal.orgchemrxiv.org This technique offers several advantages, including operational simplicity and exceptional tolerance for various functional groups. By adjusting catalyst loading and electric current, the reaction can be controlled to produce either mono- or bis-chlorinated products with high selectivity. diva-portal.orgchemrxiv.org

Derivatization and Quaternization Reactions of Aromatic Diamine Precursors

The final step in preparing this compound is the formation of a salt from the synthesized diamine base. This is typically a straightforward acid-base reaction.

The most common salt, 2-Chloro-1,4-phenylenediamine sulfate (B86663), is obtained by combining the diamine with one molar equivalent of sulfuric acid. chemicalbook.com The resulting product is an arylammonium sulfate salt. chemicalbook.com Similarly, neutralization of the sulfate salt with a base like sodium hydroxide (B78521) can regenerate the free diamine, which can then be extracted. prepchem.com The formation of other salts, such as the dihydrochloride (B599025) salt, can be achieved by reacting the diamine with hydrochloric acid (HCl). researchgate.net These salt formation steps are crucial as the salt form often exhibits greater stability and ease of handling compared to the free base, which can oxidize and darken upon exposure to air. nih.gov

Purification Techniques and Crystallization Science

To meet the stringent requirements for industrial applications, where purity levels of ≥99.0% by gas chromatography (GC) are often necessary, robust purification methods are essential. innospk.com

Recrystallization Protocols and Optimization for 2-Chloro-1,4-phenylenediamine

Recrystallization is a primary technique for purifying crude 2-chloro-1,4-phenylenediamine. The choice of solvent and the control of process parameters are critical for achieving high purity and yield.

A documented protocol involves using toluene (B28343) as the recrystallization solvent. google.com The process is optimized for high-purity outcomes, yielding a product with a main substance content of at least 99.5%. google.com The key parameters of this process are detailed in the table below. google.com

ParameterValue/RangePurpose
Solvent TolueneDissolves the compound at high temperature and allows it to crystallize upon cooling.
Solvent to Compound Ratio 2.5–3.5 : 1 (by mass)Optimized for dissolution without excessive product loss in the mother liquor.
Dissolution Temperature 60–90 °CEnsures complete dissolution of the crude product.
Hot Filtration Temperature 60–80 °CRemoves insoluble impurities while the product remains in solution.
Crystallization Step 1 Gradual cooling to 30–35 °CInitiates partial crystallization of the product.
Crystallization Step 2 Cooling to 5–15 °CMaximizes the precipitation of the purified crystals from the solution.
Yield ~85% (up to 95% with recovery)High recovery of the purified material.

Other solvents have also been utilized for recrystallization, including chlorobenzene (B131634) and isopropyl alcohol, indicating that the process can be adapted based on specific purity requirements and available resources. prepchem.com

Advanced Separation Methodologies for High Purity Materials

Achieving high-purity 2-chloro-1,4-phenylenediamine suitable for sensitive applications involves more than just crystallization. The entire separation and drying process must be carefully controlled.

Advanced filtration techniques are employed to separate the crystallized product from the mother liquor. This can be performed using specialized equipment such as a capacitive Druk filter, which allows for mechanized discharge of the sediment. google.com To prevent oxidation and degradation of the amine, these operations are often carried out under an inert atmosphere, such as by applying a nitrogen pressure of 0.2 MPa during filtration. google.com

The final drying stage is also critical. The separated crystalline product is dried by purging with nitrogen at a controlled temperature, typically between 40-60°C. google.com This method effectively removes residual solvents and moisture while protecting the compound from air exposure, ensuring the final product is stable for long-term storage. google.com

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of chemical reactions is fundamental to the advancement of synthetic chemistry. For a compound such as this compound, whose structure contains both a halogen and amino groups on an aromatic ring, several mechanistic pathways can be envisaged for its synthesis. Detailed investigations into these pathways, particularly through the study of reaction intermediates and kinetics, allow for the optimization of reaction conditions and the development of novel, more efficient synthetic routes.

Exploration of SRN1 Reaction Mechanisms in Aryl Amine Systems

The SRN1 (Substitution Radical-Nucleophilic, Unimolecular) reaction is a chain process that serves as a powerful method for nucleophilic substitution on unactivated aromatic and heteroaromatic substrates. organicreactions.orgresearchgate.net This mechanism is distinct from classical nucleophilic aromatic substitution (SNAr) and proceeds through radical and radical anion intermediates rather than a Meisenheimer complex. wikipedia.org The SRN1 pathway is particularly relevant for the synthesis of aryl amines.

The mechanism, first proposed for aryl halides in 1970, involves a multi-step chain propagation cycle. organicreactions.orgwikipedia.org It is initiated by the transfer of an electron to the aryl halide substrate, often facilitated by photochemical means, electrodes, or solvated electrons (e.g., alkali metals in liquid ammonia). researchgate.netyoutube.com

The core steps of the SRN1 mechanism are as follows:

Initiation: The aromatic substrate (ArX) accepts an electron to form a radical anion (ArX•⁻). dalalinstitute.comdalalinstitute.com

Fragmentation: This radical anion unimolecularly cleaves to produce an aryl radical (Ar•) and the leaving group anion (X⁻). wikipedia.orgdalalinstitute.com

Propagation: The aryl radical (Ar•) rapidly reacts with a nucleophile (Nu⁻) to form a new radical anion, (ArNu)•⁻. wikipedia.orgdalalinstitute.com

Termination/Propagation: This newly formed radical anion transfers its electron to a new molecule of the substrate (ArX), yielding the final product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain. wikipedia.orgchim.it

Table 1: Key Steps of the SRN1 Reaction Mechanism

StepReactionDescription
Initiation ArX + e⁻ → [ArX]•⁻An electron is transferred to the aryl halide substrate, forming a radical anion.
Fragmentation [ArX]•⁻ → Ar• + X⁻The radical anion fragments, breaking the carbon-halogen bond to form an aryl radical and a halide anion.
Propagation Ar• + Nu⁻ → [ArNu]•⁻The aryl radical is trapped by a nucleophile to form the radical anion of the product.
Termination [ArNu]•⁻ + ArX → ArNu + [ArX]•⁻The product's radical anion transfers an electron to a new substrate molecule, propagating the chain and forming the final product.

In the context of synthesizing a molecule like this compound, one could envision a pathway starting from a dichlorobenzene isomer. The reaction with an amino nucleophile (like an amide ion, NH₂⁻) would proceed via the SRN1 mechanism. The regioselectivity of such a reaction—determining which chlorine atom is substituted—is a critical factor. While deactivating groups are not strictly required for SRN1 reactions as they are for SNAr, the electronic properties of the ring and the relative stability of the radical intermediates can influence the outcome. wikipedia.org For instance, studies on the reactions of (4-chlorophenyl)trimethylammonium iodide have shown that disubstitution can occur, indicating the complexity of reactions on substituted haloarenes. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

Thermodynamic Considerations: The thermodynamics of the SRN1 reaction are governed by the energetics of the individual steps. A crucial aspect is the final electron transfer step, which propagates the chain. For this step to be thermodynamically favorable, the electron affinity of the substrate (ArX) must be greater than that of the product (ArNu). chim.it If the product is a better electron acceptor than the substrate, the electron transfer becomes unfavorable, potentially terminating the chain reaction. chim.it

The fragmentation of the radical anion is a key unimolecular step. Its rate is highly dependent on the strength of the carbon-leaving group bond. The relative bond dissociation energies are a good indicator of the ease of fragmentation.

Table 2: Average Bond Dissociation Enthalpies (BDE)

BondBond Dissociation Enthalpy (kJ/mol)
C–F~485
C–Cl~397
C–Br~338
C–I~272
Note: Values are approximate and can vary based on the specific molecular structure.

This trend explains why aryl iodides are often more reactive in SRN1 reactions than aryl chlorides, as the C-I bond is significantly weaker and thus easier to cleave upon formation of the radical anion.

Kinetic Studies: Kinetic analyses of nucleophilic substitution reactions on di- and poly-substituted aromatic rings reveal the influence of various factors on reaction rates. For example, kinetic studies on the aminodechlorination of methyl 2,4-dichloro-3,5-dinitrobenzoate showed that the reactions were highly dependent on the nature of the solvent and the amine nucleophile. researchgate.net While this specific example proceeds via an SNAr mechanism due to the presence of strong electron-withdrawing nitro groups, the principles of solvent effects and nucleophile strength are broadly applicable.

While specific kinetic and thermodynamic parameters for the synthesis of this compound are not readily found in published literature, the principles derived from studies of related haloanilines and dihalobenzenes provide a robust framework for understanding and optimizing its synthesis via radical-nucleophilic pathways.

Reactivity and Reaction Mechanisms of 2 Chloro 1,4 Phenylenediaminium and Its Derivatives

Nucleophilic Substitution Reactions and Aromatic Transformations

The reactivity of the aromatic ring in 2-Chloro-1,4-phenylenediaminium is a balance between the activating effect of the amino groups and the deactivating, yet directing, influence of the chlorine atom.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the benzene (B151609) ring of this compound play a crucial role in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The two amino groups are strong activating groups and are ortho-, para-directors, meaning they increase the electron density of the ring, particularly at the positions ortho and para to them, making the ring more susceptible to electrophilic attack at these sites. pressbooks.pubmasterorganicchemistry.comlibretexts.org Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of the resonance effect of its lone pairs of electrons. pressbooks.publibretexts.org

In this compound, the positions are influenced as follows:

Position 3: Ortho to the amino group at position 4 and meta to the amino group at position 1 and the chloro group at position 2.

Position 5: Ortho to the amino group at position 4 and the chloro group at position 2, and meta to the amino group at position 1.

Position 6: Ortho to the amino group at position 1 and meta to the amino group at position 4 and the chloro group at position 2.

The powerful activating and directing effect of the amino groups would likely dominate, making the positions ortho and para to them the most nucleophilic. However, the substitution pattern is complex due to the presence of multiple groups. The most likely positions for electrophilic attack would be those activated by both amino groups and not significantly hindered sterically. In practice, to achieve selective substitution, it is often necessary to protect the highly reactive amino groups, for instance, by acetylation, to moderate their activating effect and control the reaction outcome. wikipedia.org

Amination and Halogenation Reactions

Halogenation: The introduction of a chlorine atom onto a phenylenediamine ring is a key step in the synthesis of this compound. nih.gov Further halogenation of this compound is possible. Given the ortho-, para-directing nature of the existing amino and chloro substituents, incoming halogens would be directed to the remaining open positions on the ring. For instance, chlorination of anilines can proceed readily, and in the case of aniline (B41778) itself, can lead to polysubstituted products like 2,4,6-trichloroaniline. wikipedia.orggoogle.com For this compound, further chlorination would likely occur at the positions most activated by the amino groups.

Amination: The direct amination of aryl halides to form anilines can be achieved through methods like the Buchwald-Hartwig amination or Ullmann condensation, which typically involve a metal catalyst (e.g., palladium or copper) and a source of ammonia. wikipedia.orgorganic-chemistry.org While specific studies on the amination of this compound are not prevalent in the reviewed literature, the principles of these reactions suggest that the chloro substituent could potentially be replaced by an amino group under appropriate catalytic conditions.

Oxidation and Reduction Processes

The presence of easily oxidizable amino groups and a reducible chloro group makes this compound susceptible to a range of oxidation and reduction reactions.

Electrochemical Behavior and Redox Potentials

The electrochemical oxidation of anilines and their derivatives has been extensively studied. The oxidation potential is highly dependent on the nature and position of the substituents on the aromatic ring. nih.gov Electron-donating groups, such as the amino groups in this compound, generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like the chloro group, tend to increase the oxidation potential. nih.gov

The oxidation of phenylenediamines typically proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions. google.com For instance, the electrochemical oxidation of N-phenyl-1,4-phenylenediamine results in the formation of N-phenyl-1,4-phenylenediimine. google.com A study on the electrochemical degradation of the related compound 2,5-dichloro-1,4-phenylenediamine showed that the process involves the release of ammonium (B1175870) and chloride ions. acs.org

The oxidation potentials of various substituted anilines have been determined experimentally and computationally. umn.edursc.orgrsc.org These studies provide a framework for estimating the redox potential of this compound. The table below presents a selection of experimentally determined oxidation potentials for related aniline derivatives.

CompoundOxidation Potential (Ep vs. SHE) [V]
Aniline1.035
2-Chloroaniline-
3-Chloroaniline-
4-Chloroaniline-
4-Nitroaniline-
2-Methylaniline-

Data sourced from a study on the oxidation potentials of phenols and anilines. rsc.org Note: Specific values for all compounds were not available in the cited source.

Catalytic Hydrogenation and Dehalogenation Studies

Catalytic Hydrogenation: The aromatic ring of phenylenediamines can be hydrogenated to the corresponding diaminocyclohexane under catalytic conditions. For example, 1,4-phenylenediamine can be hydrogenated to 1,4-cyclohexanediamine using a Ru/Al₂O₃ catalyst. researchgate.netnih.gov Similarly, o-phenylenediamine (B120857) can be converted to 1,2-diaminocyclohexane over a Ru/AC catalyst. researchgate.net These reactions are typically carried out at elevated temperature and pressure. It is expected that this compound could undergo similar hydrogenation of the aromatic ring.

Catalytic Dehalogenation: The carbon-chlorine bond in chloroaromatic compounds can be cleaved via catalytic hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This is a common method for the detoxification of halogenated aromatic pollutants. acs.org Palladium-based catalysts are often employed for this transformation. pressbooks.pub The reaction typically proceeds with hydrogen gas or a hydrogen donor. Given the presence of a chloro substituent, this compound is a candidate for catalytic dehalogenation to yield p-phenylenediamine. The selective hydrogenation of the nitro group in p-chloronitrobenzene to p-chloroaniline without dehalogenation has been achieved using specific catalysts like γ-Mo₂N, highlighting the possibility of controlling the reaction selectivity. nih.gov

Coordination Chemistry and Metal Complexation Research

The amino groups of this compound possess lone pairs of electrons that can be donated to metal ions, allowing the molecule to act as a ligand in the formation of coordination complexes. Phenylenediamine isomers are known to form complexes with a variety of transition metals, including iron, copper, and cobalt. umn.eduresearchgate.net

The coordination can occur in a monodentate fashion, with only one amino group binding to the metal center, or in a bidentate manner, where both amino groups chelate to the same metal ion. The geometry of the resulting complex is influenced by the metal ion, the ligand-to-metal ratio, and the reaction conditions. For example, iron(II) halides form complexes with o-phenylenediamine with varying stoichiometries, leading to different coordination environments. rsc.org Similarly, m-phenylenediamine (B132917) forms complexes with Cu(II) and Co(II). researchgate.net

While specific research focusing on the coordination chemistry of this compound is not extensively documented in the reviewed literature, its structural similarity to other phenylenediamines suggests that it would form stable complexes with various transition metals. The presence of the chloro group may influence the electronic properties and steric hindrance of the ligand, potentially affecting the stability and structure of the resulting metal complexes. The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. sysrevpharm.orgdigitellinc.comnih.gov

The table below summarizes some examples of metal complexes formed with phenylenediamine-based ligands.

LigandMetal IonResulting Complex Geometry (where specified)
o-PhenylenediamineFe(II)Varies (unidentate and chelated)
m-PhenylenediamineCu(II)Square planar
m-PhenylenediamineCo(II)Trigonal planar

Data compiled from studies on the coordination chemistry of phenylenediamines. rsc.orgresearchgate.net

Ligand Properties of this compound

Diamines as a class of compounds are recognized for their utility as ligands in coordination chemistry, where their two amino groups can interact with metal ions to form stable complexes. chemicalbull.com These complexes often find applications as catalysts for various chemical transformations, including polymerization. chemicalbull.com

While detailed studies on the specific coordination chemistry of this compound as a standalone ligand are not extensively documented in publicly available research, its derivatives have been explicitly shown to function as building blocks for more complex ligands. For instance, 2-chloro-1,4-phenylenediamine is a key reactant in the synthesis of 1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-], a compound that is subsequently used as a ligand in coordination chemistry. The synthesis involves reacting the diamine with isoindoline (B1297411) derivatives, often facilitated by a catalyst. This demonstrates the instrumental role of the 2-chloro-1,4-phenylenediamine structure in forming molecules designed for metal binding. Furthermore, the compound is used as a precursor in the creation of bisazo pigments, which are capable of forming metal complexes. google.com The reactivity of the diamine's amino groups allows for its incorporation into larger molecular structures that possess specific metal-coordinating properties.

Synthesis and Characterization of Metal-Organic Frameworks and Complexes

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. While diamines are a class of molecules that can potentially serve as organic linkers, there is limited available research detailing the direct use of this compound as a primary building block for the synthesis of MOFs.

Instead, research has shown the use of pre-existing MOFs to process or interact with 2-chloro-1,4-phenylenediamine. For example, the mesoporous chromium(III) terephthalate (B1205515) MOF, MIL-101, has been studied as a catalyst support for the dehalogenation of 2-chloro-1,4-phenylenediamine. tsu.ru This application, however, treats the compound as a substrate rather than a structural component of the framework itself. The incorporation of various bio-relevant molecules into MOFs is a field of active research, but specific examples involving the direct assembly of this compound into a MOF structure are not prominently featured in the literature. irb.hrresearchgate.net

Polymerization Reactions and Polymer Chemistry Investigations

2-Chloro-1,4-phenylenediamine is a significant monomer used in the polymer industry to synthesize high-performance polymers. datahorizzonresearch.comnanotrun.com Its incorporation into polymer chains contributes to enhanced thermal stability, chemical resistance, and superior mechanical strength. datahorizzonresearch.com These specialty polymers are valuable in industries such as aerospace, automotive, and electronics, where materials with robust performance characteristics are essential. chemicalbull.comdatahorizzonresearch.com The presence of the two reactive amino groups allows the molecule to be integrated into polymer backbones, typically through polycondensation reactions.

Polycondensation and Addition Polymerization Mechanisms

The primary mechanism through which 2-Chloro-1,4-phenylenediamine participates in polymerization is polycondensation. This is characteristic of monomers possessing two functional groups that can react to form a link, such as an amide bond, with the elimination of a small molecule like water or hydrogen chloride.

A specific, well-documented example is the synthesis of a lyotropic liquid crystalline aromatic polyamide via polycondensation in solution. kinampark.com In this process, 2-chloro-1,4-phenylenediamine is reacted with terephthaloyl dichloride. kinampark.com To enhance the reactivity of the aromatic amino groups, they are first silylated using trimethylchlorosilane. kinampark.com The subsequent addition of the diacyl chloride to the silylated diamine initiates the polycondensation, leading to an immediate increase in solution viscosity and the formation of the polyamide. kinampark.com

Table 1: Reaction Parameters for the Synthesis of a Lyotropic Liquid Crystalline Aromatic Polyamide kinampark.com
Reactant/ComponentMolar Amount (mol)Mass/VolumeRole
2-chloro-1,4-phenylenediamine0.07811.04 gDiamine Monomer
Trimethylchlorosilane0.23329.5 mlSilylating Agent (Activator)
Terephthaloyl dichloride0.07815.71 gDiacyl Chloride Monomer
N,N-dimethylacetamide (with 2 wt% LiCl)-150 mlSolvent

There is a lack of significant research indicating the use of 2-Chloro-1,4-phenylenediamine in addition polymerization reactions. Its molecular structure is more suited for step-growth polymerization processes like polycondensation.

Synthesis of Advanced Polymeric Materials

The use of 2-chloro-1,4-phenylenediamine as a monomer is crucial for the production of several advanced polymeric materials, most notably aramid fibers. datahorizzonresearch.comalibaba.comgoogle.com Aramids, or aromatic polyamides, are a class of high-performance synthetic fibers known for their exceptional strength-to-weight ratio, heat resistance, and abrasion resistance. The purity of the 2-chloro-1,4-phenylenediamine monomer is critical in these syntheses to achieve aramid fibers with improved and consistent characteristics. google.comscispace.com

In addition to aramids, the compound is used to create other advanced materials like the lyotropic liquid crystalline aromatic polyamides previously mentioned. kinampark.com These polymers can form highly ordered domains in solution, which allows for the spinning of fibers with a high degree of molecular orientation and, consequently, outstanding mechanical properties. A 2021 research collaboration highlighted the development of a novel high-performance polymer incorporating 2-chloro-1,4-phenylenediamine specifically for aerospace applications. datahorizzonresearch.com

Computational and Theoretical Chemistry of 2 Chloro 1,4 Phenylenediaminium

Molecular Dynamics (MD) Simulations

Intermolecular Interaction Dynamics

Further research and publication by the scientific community would be required to provide the specific data needed to complete a comprehensive computational profile of 2-Chloro-1,4-phenylenediaminium.

Reaction Mechanism Prediction and Transition State Analysis

The computational investigation of reaction mechanisms provides profound insights into the transformation of molecules. For a compound like this compound, this would involve understanding its formation and subsequent reactivity through quantum chemical calculations.

Computational Modeling of Synthetic Pathways

A computational study on the synthesis of this compound would typically begin by identifying plausible synthetic routes. For instance, a common pathway to substituted phenylenediamines involves the reduction of a corresponding nitroaniline. A hypothetical computational workflow to model the synthesis of the neutral precursor, 2-chloro-1,4-phenylenediamine, could involve:

Reactant and Product Optimization: The geometries of the starting material (e.g., 2-chloro-4-nitroaniline), reagents (e.g., a reducing agent), and the final product (2-chloro-1,4-phenylenediamine) would be optimized using methods like Density Functional Theory (DFT).

Transition State Searching: Algorithms would be employed to locate the transition state structures for each elementary step of the reaction. This is a critical step to understand the energy barriers of the reaction.

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, an energy profile for the entire synthetic pathway can be constructed. This profile illustrates the thermodynamics and kinetics of the reaction.

Unfortunately, a specific computational study detailing these steps for the synthesis of this compound could not be located in the searched scientific literature.

Theoretical Insights into Reaction Selectivity and Catalysis

Theoretical chemistry offers powerful tools to predict and explain the selectivity of chemical reactions. For this compound, this could involve understanding its behavior in reactions like electrophilic aromatic substitution or diazotization. Computational models can predict how the chloro and amino substituents direct incoming reagents to specific positions on the aromatic ring.

Furthermore, if a catalytic process is involved in its synthesis or reactions, computational chemistry can elucidate the role of the catalyst. This involves modeling the interaction of the reactants and intermediates with the catalyst's active site, and calculating how the catalyst lowers the activation energy of the reaction. Such theoretical insights are invaluable for optimizing reaction conditions and designing more efficient catalysts. As with the synthetic pathways, specific research articles applying these theoretical methods to this compound were not found.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. These predictions, when compared with experimental spectra, serve to validate the computed molecular structures and electronic properties.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra are routinely performed using quantum chemistry software. For this compound, these calculations would involve:

Geometry Optimization: A stable, low-energy structure of the molecule is first obtained.

Frequency Calculation: The vibrational frequencies and their corresponding intensities are then calculated. This is typically done within the harmonic approximation, although more advanced methods can account for anharmonicity.

The predicted spectra can then be compared to experimental data to confirm the molecular structure. A data table of hypothetical, representative vibrational frequencies for a molecule of this type is presented below to illustrate the expected output of such a study.

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted Intensity
N-H Stretch (asymmetric)3450High
N-H Stretch (symmetric)3350Medium
Aromatic C-H Stretch3100-3000Medium
Aromatic Ring Stretch (C=C)1600-1450High
N-H Bend1620Medium
C-Cl Stretch750Strong

Note: This table is illustrative and not based on actual published research for this compound.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose.

A computational study would calculate the magnetic shielding tensors for each nucleus in this compound. These values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be invaluable in assigning the signals in an experimental NMR spectrum.

UV-Vis Absorption Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in understanding the electronic structure of the molecule and interpreting its color and photophysical properties. The solvent environment, which can significantly impact UV-Vis spectra, can also be included in these simulations using various solvent models.

Computational Crystal Structure Prediction and Polymorphism of this compound

The computational prediction of the crystal structure of a given molecule, particularly for small organic compounds like this compound, is a significant challenge in computational chemistry and materials science. researchgate.netannualreviews.orgnih.gov This field, known as Crystal Structure Prediction (CSP), aims to identify the most stable crystal packing arrangements, or polymorphs, based on the molecule's chemical diagram alone. ucl.ac.uktandfonline.com The ability to predict these structures is of immense value, particularly in the pharmaceutical industry, where different polymorphs can exhibit varying physical properties. acs.orgresearchgate.net

Lattice Energy Minimization and Packing Motifs

A fundamental approach in CSP is the search for the global minimum on the lattice energy landscape. tandfonline.comresearchgate.net This process involves generating a multitude of plausible crystal structures and then calculating their corresponding lattice energies. The structures with the lowest energies are considered the most likely to be experimentally observed.

The process typically begins with the generation of a vast number of trial crystal structures. This can be achieved through various algorithms that explore different space groups, unit cell dimensions, and molecular orientations. rsc.org Following the generation of these structures, their lattice energies are minimized. researchgate.nettandfonline.com The lattice energy is a sum of the intermolecular and intramolecular energies. For a molecule like this compound, the intramolecular energy would account for the conformation of the molecule, while the intermolecular energy would describe the interactions between neighboring molecules in the crystal lattice.

The packing motifs in the crystal structure of this compound would be largely influenced by the interplay of various intermolecular forces. In related anilinium salts, crystal packing is often dominated by hydrogen bonding and other specific interactions. nih.govamanote.comresearchgate.net For this compound, one would anticipate strong N-H···X hydrogen bonds, where the ammonium (B1175870) groups act as hydrogen bond donors and suitable acceptors (like counter-ions or other molecules) are present. The presence of the chlorine atom could also lead to specific halogen bonding interactions.

The following table outlines the key computational steps in lattice energy minimization for a molecule like this compound:

StepDescriptionComputational Methods
1. Molecular Model Generation A three-dimensional model of the this compound cation is generated and its geometry is optimized.Quantum mechanical methods (e.g., Density Functional Theory)
2. Crystal Structure Generation A large number of possible crystal packing arrangements are generated within various common space groups.Monte Carlo methods, genetic algorithms, or systematic searches
3. Lattice Energy Calculation The lattice energy for each generated structure is calculated. This is the sum of intermolecular and intramolecular energies.Force fields, semi-empirical methods, or periodic DFT calculations
4. Energy Minimization The geometry of each trial structure is optimized to find the local minimum on the potential energy surface.Gradient-based optimization algorithms
5. Ranking of Structures The predicted structures are ranked based on their calculated lattice energies to identify the most stable polymorphs.Comparison of minimized lattice energies

Role of Intermolecular Forces in Crystal Stability

The stability of any given polymorph of this compound is determined by the complex interplay of various intermolecular forces. ias.ac.inrsc.orgsemanticscholar.org These non-covalent interactions dictate the preferred packing arrangement of the molecules in the crystal lattice.

For this compound, the primary intermolecular forces expected to play a crucial role are:

Hydrogen Bonding: The anilinium moieties (-NH3+) are strong hydrogen bond donors. These groups will likely form strong hydrogen bonds with suitable acceptors, which could be counter-ions in a salt or other functional groups in a co-crystal. The directionality and strength of these hydrogen bonds are key determinants of the crystal packing.

Electrostatic Interactions: As a charged species, electrostatic forces will be significant. The interaction between the positive charge on the phenylenediaminium cation and any counter-anion will be a major contributor to the lattice energy.

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor, interacting with nucleophilic regions on adjacent molecules. While generally weaker than hydrogen bonds, halogen bonds can be highly directional and play a significant role in determining the final crystal structure.

The relative importance of these interactions will ultimately define the crystal energy landscape and the potential for polymorphism. arxiv.orgnih.gov Computational methods can be employed to dissect the contributions of these different forces to the total lattice energy, providing insights into the factors that stabilize different packing motifs.

The following table summarizes the key intermolecular forces and their potential roles in the crystal stability of this compound:

Intermolecular ForceDescriptionExpected Significance in Crystal Packing
Hydrogen Bonding Interaction between the N-H donors of the anilinium groups and a suitable acceptor.High
Electrostatic Interactions Coulombic forces between the charged this compound cation and a counter-anion.High
Van der Waals Forces Dispersion and repulsion forces between all atoms in the crystal.Medium to High
Halogen Bonding Interaction involving the chlorine atom as an electrophilic region.Medium
π-π Stacking Interactions between the aromatic rings of adjacent molecules.Medium

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-chloro-1,4-phenylenediaminium in laboratory settings?

  • Methodological Answer : Due to its severe corrosive properties, researchers must wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Work should be conducted in a fume hood to avoid inhalation of vapors or dust. Immediate decontamination protocols are required for spills: neutralize with inert absorbents (e.g., vermiculite) and avoid water contact, as it reacts violently to release toxic gases . Store in airtight containers under dry, cool conditions, segregated from oxidizing agents.

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

  • Methodological Answer : A typical synthesis involves chlorination of 1,4-phenylenediamine using thionyl chloride (SOCl₂) under controlled anhydrous conditions. For example, chlorination at 60–70°C in dichloromethane yields the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Alternative routes include catalytic halogenation with Pd/C or CuCl₂, though these require rigorous temperature control to avoid side products like polychlorinated derivatives .

Q. Which analytical techniques are optimal for characterizing this compound and verifying purity?

  • Methodological Answer :

  • Spectroscopy : FT-IR (e.g., Aldrich FT-IR spectra for sulfate derivatives) identifies characteristic N–H and C–Cl stretches (650–750 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 159.02 for the free base).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 45.3%, H: 3.8%, N: 17.6%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in experimental models or exposure durations. For example, teratogenic effects were observed in rats at 350 mg/kg/day but not at lower doses . To reconcile discrepancies:

Conduct dose-response studies across multiple species (e.g., zebrafish embryos vs. mammalian models).

Validate assays using standardized protocols (OECD Guidelines 414 for teratogenicity).

Apply metabolomics to identify species-specific metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. What are the decomposition pathways of this compound under oxidative or aqueous conditions?

  • Methodological Answer :

  • Aqueous Hydrolysis : Reacts violently with water to form 2-chloro-1,4-benzoquinone and NH₃, detectable via gas chromatography (GC-MS) .
  • Oxidative Degradation : Exposure to H₂O₂ or UV light generates chlorinated quinones (e.g., 2-chloro-1,4-naphthoquinone), quantified using LC-MS/MS. Stabilizers like BHT (0.1% w/w) can suppress radical formation .

Q. What methodologies are used to study the toxicokinetics and metabolite profiling of this compound?

  • Methodological Answer :

  • In Vitro Models : HepG2 cells or rat liver microsomes incubated with the compound (10–100 µM) identify primary metabolites like 2-chloro-1,4-hydroxyquinone via UPLC-QTOF-MS.
  • In Vivo Studies : Administer radiolabeled [¹⁴C]-2-chloro-1,4-phenylenediaminium to Sprague-Dawley rats; collect plasma, urine, and feces for scintillation counting and metabolite isolation .

Q. How does this compound interact with biological macromolecules in mechanistic studies?

  • Methodological Answer :

  • DNA Binding : Gel electrophoresis and ethidium bromide displacement assays reveal intercalation with DNA, confirmed by hypochromicity in UV-Vis spectra.
  • Protein Adducts : Incubate with bovine serum albumin (BSA) and analyze adducts using MALDI-TOF; covalent binding occurs via the chloro group, altering BSA’s electrophoretic mobility .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.